4-(2-Thienyl)-2-imidazolidinethione

Description

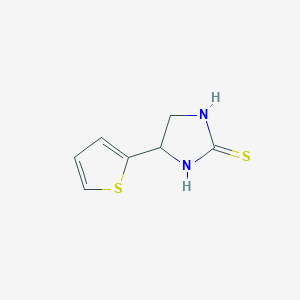

4-(2-Thienyl)-2-imidazolidinethione is a heterocyclic compound featuring a 2-imidazolidinethione core substituted with a 2-thienyl group at position 4. The 2-imidazolidinethione moiety consists of a five-membered ring containing two nitrogen atoms and a thione (C=S) group at position 2 . This compound belongs to the broader class of 2-thiohydantoins (4-oxoimidazolidine-2-thiones), which are known for their pharmacological relevance, including antitumor, antimicrobial, and immunosuppressive activities .

Properties

Molecular Formula |

C7H8N2S2 |

|---|---|

Molecular Weight |

184.3 g/mol |

IUPAC Name |

4-thiophen-2-ylimidazolidine-2-thione |

InChI |

InChI=1S/C7H8N2S2/c10-7-8-4-5(9-7)6-2-1-3-11-6/h1-3,5H,4H2,(H2,8,9,10) |

InChI Key |

PHJJIRPLWOVQEV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=S)N1)C2=CC=CS2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of imidazolidinethione, including 4-(2-Thienyl)-2-imidazolidinethione, exhibit promising anticancer properties. A study synthesized novel 2-thioxoimidazolidin-4-one derivatives, which showed significant antiproliferative effects against various cancer cell lines. The incorporation of thienyl groups was noted to enhance the biological activity of these compounds, making them potential candidates for further development in cancer therapy .

Antimicrobial Properties

Imidazole derivatives are widely recognized for their antimicrobial activities. The thienyl moiety in this compound enhances its electronic properties, which can improve its interaction with microbial targets. Studies have indicated that modifications in the imidazole structure can lead to increased antifungal and antibacterial activities, making this compound a valuable asset in the fight against resistant pathogens .

Adrenergic Activity

The compound has been linked to adrenergic activity, which is beneficial for treating conditions such as glaucoma and chronic pain. Research indicates that imidazole-2-thiones can be utilized to synthesize compounds with adrenergic properties, potentially leading to new treatments for cardiovascular diseases and other conditions requiring modulation of adrenergic receptors .

Synthesis of Other Compounds

This compound serves as a precursor for synthesizing various other bioactive compounds. Its ability to undergo further chemical transformations makes it an essential building block in organic synthesis. For instance, it can be reacted with different electrophiles to yield novel imidazole derivatives with tailored biological activities .

Curable Compositions in Dental Applications

The compound has been explored in curable compositions that involve thiourea derivatives, particularly in dental applications. These compositions can enhance the mechanical properties of dental materials and improve adhesion, showcasing the versatility of this compound beyond purely medicinal uses .

Polymerization Catalysis

The thienyl group attached to the imidazolidinethione structure can influence the polymerization processes, making it useful in developing new materials with specific properties. Research indicates that compounds like this compound can act as catalysts or modifiers in polymer synthesis, contributing to advancements in materials science .

Case Studies and Data Tables

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 4-(2-Thienyl)-2-imidazolidinethione and related compounds:

Key Observations :

- Thione vs. Thiol : The thione group (C=S) in this compound distinguishes it from thiol-containing analogs like 4,5-diphenyl-2-imidazolethiol, which may exhibit different redox properties and reactivity .

- Aromatic Substitution : The 2-thienyl group provides π-conjugation and electron-richness, contrasting with phenyl or glycosyl substituents in other derivatives. This could influence binding to biological targets .

Q & A

Basic Question: What are the primary challenges in synthesizing 4-(2-Thienyl)-2-imidazolidinethione, and what modern methodologies address these issues?

Answer:

The synthesis of this compound faces challenges such as harsh reaction conditions (e.g., high temperatures, strong acids/bases) and limited accessibility to starting materials like α-aminoketones or substituted thioureas . Modern approaches include:

- Eco-friendly cyclization : Using aminoacetaldehyde diethyl acetal with isothiocyanates under mild conditions to reduce byproducts .

- Catalytic methods : Employing copper or palladium catalysts for regioselective thione formation, as demonstrated in scaled-up syntheses of related imidazole derivatives .

- Microwave-assisted synthesis : Accelerating reaction times and improving yields for imidazolidine-2-thione analogs .

Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thienyl group at C4, thione at C2) and assess stereochemistry .

- HPLC : Quantify purity (>95% as per standards in intermediate synthesis) and monitor reaction progress .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 209) and detect impurities .

- Elemental analysis : Validate empirical formulas (e.g., C₈H₉N₂S₂) against calculated values .

Basic Question: How can researchers evaluate the biological activity of this compound in preclinical studies?

Answer:

Standard methodologies include:

- In vitro assays : Antitumor activity via MTT assays (e.g., IC₅₀ values against HeLa cells) and antimicrobial screening using disk diffusion .

- Enzyme inhibition studies : Testing dopamine receptor or thyroid peroxidase inhibition via fluorometric assays .

- Molecular docking : Predicting binding affinity to targets like EGFR or HIV protease using AutoDock Vina, as shown in benzimidazole-thiazole hybrids .

Advanced Question: What reaction mechanisms explain the formation of the thione group in this compound?

Answer:

The thione group (C=S) typically arises via:

- Thiourea cyclization : Reaction of substituted thioureas with carbonyl compounds (e.g., ketones), forming the imidazolidine ring through nucleophilic attack and dehydration .

- Isothiocyanate addition : α-Aminoketones reacting with phenylisothiocyanate, followed by intramolecular cyclization (e.g., via Mannich-type mechanisms) .

- Computational validation : DFT studies can model transition states and activation energies to confirm proposed pathways .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields (e.g., 94% vs. <50%) for related imidazolidinethiones?

Answer:

Discrepancies often stem from:

- Reagent quality : Impurities in starting materials (e.g., α-aminoketones) reduce yields. Purify via column chromatography or recrystallization .

- Reaction scalability : Pilot-scale reactions may suffer from inefficient mixing or heat transfer. Optimize using flow chemistry .

- Byproduct formation : Monitor intermediates via TLC/HPLC and adjust stoichiometry (e.g., excess isothiocyanate to drive cyclization) .

Advanced Question: What strategies improve the yield of this compound in multi-step syntheses?

Answer:

Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst optimization : Use Pd/C or zeolites to reduce side reactions in cyclization steps .

- Workup protocols : Liquid-liquid extraction with ethyl acetate removes unreacted thioureas, improving purity .

- Temperature control : Maintain 60–80°C during thione formation to balance reaction rate and decomposition .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Answer:

SAR strategies involve:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂ at the thienyl position) to boost antitumor activity .

- Heterocyclic fusion : Attach triazole or benzimidazole moieties to improve binding to viral proteases .

- Pharmacophore modeling : Use Schrödinger Suite to identify critical interactions (e.g., hydrogen bonding with His164 in EGFR) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.